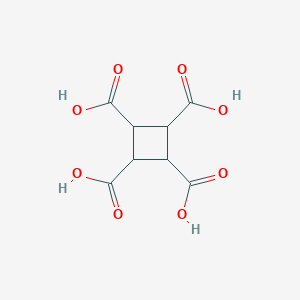

1,2,3,4-Cyclobutanetetracarboxylic acid

カタログ番号 B031561

Key on ui cas rn:

53159-92-5

分子量: 232.14 g/mol

InChIキー: CURBACXRQKTCKZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07402693B2

Procedure details

The resultant tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml) were added to a 5-liter flask; reacted at a controlled temperature of 85° C. for 24 hours; cooled to room temperature; concentrated; and dried to obtain cyclobutane-1,2,3,4-tetracarboxylic acid (870 g, 3.75 mol).

Quantity

1224 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:17]([O:19]C)=[O:18])[CH:4]([C:5]([O:7]C)=[O:6])[CH:3]([C:9]([O:11]C)=[O:10])[CH:2]1[C:13]([O:15]C)=[O:14]>Cl>[CH:2]1([C:13]([OH:15])=[O:14])[CH:1]([C:17]([OH:19])=[O:18])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]1[C:9]([OH:11])=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1224 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

|

|

Name

|

|

|

Quantity

|

3000 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted at a controlled temperature of 85° C. for 24 hours

|

|

Duration

|

24 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 3.75 mol | |

| AMOUNT: MASS | 870 g | |

| YIELD: CALCULATEDPERCENTYIELD | 88.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |